molecular formula C4H2S B13504524 (Ethynylsulfanyl)ethyne CAS No. 51678-67-2

(Ethynylsulfanyl)ethyne

Cat. No.: B13504524
CAS No.: 51678-67-2
M. Wt: 82.13 g/mol
InChI Key: OGSVMYXRMNUVEJ-UHFFFAOYSA-N
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Description

(Ethynylsulfanyl)ethyne is an organic compound characterized by the presence of both a carbon-carbon triple bond and a sulfur atom. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The unique combination of sulfur and alkyne functionalities makes this compound an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned laboratory methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Halogens and Hydrogen Halides: Used in addition reactions.

    Strong Bases: Such as potassium hydroxide for dehydrohalogenation.

    Oxidizing Agents: Like ozone and potassium permanganate for oxidative cleavage.

Major Products

    Haloalkenes and Geminal Dihalides: From addition reactions.

    Carboxylic Acids: From oxidative cleavage.

    Substituted Alkynes: From nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of (Ethynylsulfanyl)ethyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond and the sulfur atom. The triple bond allows for addition reactions, while the sulfur atom can engage in nucleophilic and electrophilic interactions. These properties enable the compound to interact with a variety of molecular targets and pathways, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    (Ethynylthio)ethyne: Similar structure but with a different sulfur-containing group.

    (Ethynylsulfonyl)ethyne: Contains a sulfonyl group instead of a sulfanyl group.

    (Ethynylsulfinyl)ethyne: Contains a sulfinyl group.

Uniqueness

(Ethynylsulfanyl)ethyne is unique due to its specific combination of a carbon-carbon triple bond and a sulfanyl group. This combination imparts distinct reactivity patterns and makes it a valuable compound for specialized applications in organic synthesis and material science .

Properties

CAS No.

51678-67-2

Molecular Formula

C4H2S

Molecular Weight

82.13 g/mol

IUPAC Name

ethynylsulfanylethyne

InChI

InChI=1S/C4H2S/c1-3-5-4-2/h1-2H

InChI Key

OGSVMYXRMNUVEJ-UHFFFAOYSA-N

Canonical SMILES

C#CSC#C

Origin of Product

United States

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